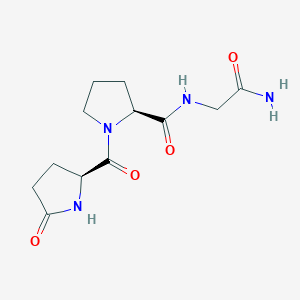![molecular formula C40H43O2P B15210232 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a chiral phosphine oxide compound It is known for its unique structural features, which include a binaphthyl backbone and a phosphine oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves multi-step reactions. One common synthetic route includes the following steps :
Stage 1: Dinaphtho[2,1-b;1’,2’-d]furan is reacted with lithium in diethyl ether and toluene at 20°C for 4 hours.
Stage 2: The resulting intermediate is then reacted with chlorodicyclohexylphosphane in diethyl ether and toluene at 0-20°C.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Phosphine oxides can be reduced back to phosphines using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in dichloromethane (CH₂Cl₂) at 0°C.
Reduction: Triethylamine (Et₃N) and trichlorosilane (Cl₃SiH) in toluene at 120°C.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
Wissenschaftliche Forschungsanwendungen
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Coordination Chemistry: The compound serves as a ligand for various metal complexes, which are studied for their catalytic and electronic properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including enantioselective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol
- Diphenylphosphine oxide
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its specific structural features, such as the binaphthyl backbone and the presence of the 3,5-dimethylphenoxy group. These features contribute to its distinct electronic properties and reactivity, making it a valuable compound in various chemical applications.
Eigenschaften
Molekularformel |
C40H43O2P |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(3,5-dimethylphenoxy)naphthalene |
InChI |
InChI=1S/C40H43O2P/c1-28-25-29(2)27-32(26-28)42-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)43(41,33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
InChI-Schlüssel |
XWNLOZUVBBXXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


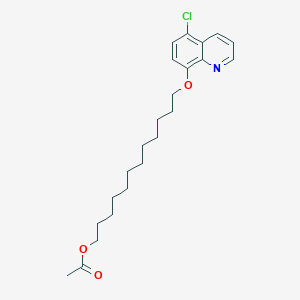
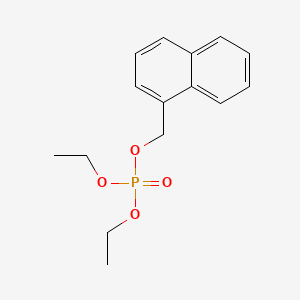
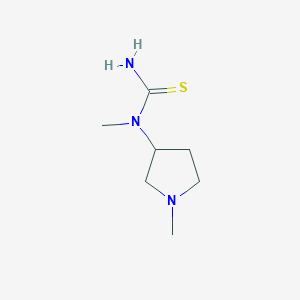
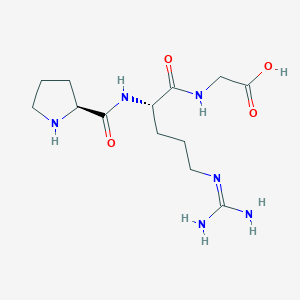

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
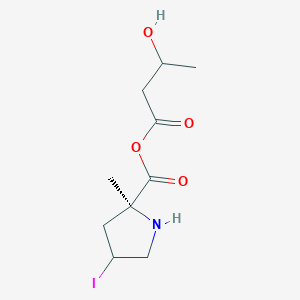

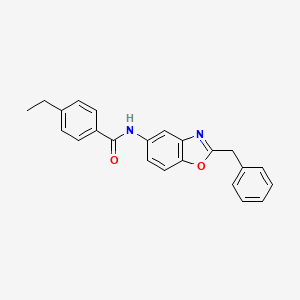


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
